1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
説明
特性
IUPAC Name |
2-(4-fluorophenyl)-4-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c1-11-2-4-12(5-3-11)15-10-19-20(16(15)18)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISNEUPKVODBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201082 | |
| Record name | 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202030-30-5 | |
| Record name | 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202030-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
chemical structure and molecular weight of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
The following technical guide provides an in-depth analysis of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry often utilized in the development of p38 MAP kinase inhibitors and anti-inflammatory agents.
Executive Summary
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine is a trisubstituted pyrazole derivative characterized by a 1,4-diaryl substitution pattern and a primary amine at the 5-position. This structural motif is a critical pharmacophore in drug discovery, particularly for p38 mitogen-activated protein kinase (p38 MAPK) inhibition .
The compound functions as an ATP-competitive inhibitor scaffold. The 5-amino group typically serves as a hydrogen bond donor to the hinge region of kinase enzymes (e.g., Thr106 in p38
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine |
| Common Name | 1-(4-Fluorophenyl)-4-p-tolyl-5-aminopyrazole |
| Scaffold Class | 1,4-Diaryl-5-aminopyrazole |
| Molecular Formula | C₁₆H₁₄FN₃ |
| SMILES | Cc1ccc(cc1)c2c(n(n2)c3ccc(F)cc3)N |
Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights (IUPAC 2021).
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 16 | 12.011 | 192.176 |
| Hydrogen (H) | 14 | 1.008 | 14.112 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Total MW | 267.31 g/mol | ||
| Monoisotopic Mass | 267.1172 Da |
Structural Topology
The compound features a planar pyrazole core.[4] The 1-phenyl ring is twisted relative to the pyrazole plane (typically ~30-50°) to minimize steric clash between the ortho-hydrogens and the pyrazole nitrogen/C5-amine.
Figure 1: Structural connectivity of the 1,4,5-trisubstituted pyrazole core.
Synthetic Methodology
The most robust synthesis for 1-aryl-4-aryl-5-aminopyrazoles avoids regioselectivity issues by using a [3+2] cyclocondensation strategy. The preferred route involves the reaction of an aryl hydrazine with a 2-aryl-3-(dimethylamino)acrylonitrile (or 3-alkoxyacrylonitrile).
Reaction Scheme
The synthesis proceeds in two stages:
-
Formation of the Acrylonitrile Intermediate: Condensation of p-tolylacetonitrile with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Cyclization: Reaction with 4-fluorophenylhydrazine hydrochloride.
Figure 2: Convergent synthesis route ensuring correct regiochemistry at positions 1, 4, and 5.
Step-by-Step Protocol
Step 1: Preparation of 3-(Dimethylamino)-2-(p-tolyl)acrylonitrile
-
Charge: In a round-bottom flask, dissolve 10.0 mmol of p-tolylacetonitrile in 15 mL of anhydrous DMF or toluene.
-
Add Reagent: Add 12.0 mmol of DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Reflux: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor by TLC (formation of a polar, UV-active spot).
-
Workup: Concentrate under reduced pressure to remove solvent and excess DMF-DMA. The residue (often a yellow solid or oil) is used directly in the next step without extensive purification.
Step 2: Cyclization to Pyrazole
-
Solvation: Dissolve the crude intermediate from Step 1 in 20 mL of absolute ethanol.
-
Addition: Add 10.0 mmol of 4-fluorophenylhydrazine hydrochloride.
-
Catalysis (Optional): If using the free base hydrazine, add a catalytic amount of acetic acid. If using the hydrochloride salt, add an equimolar amount of sodium acetate or triethylamine to buffer the solution.
-
Reflux: Heat to reflux for 3–5 hours.
-
Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol to obtain the pure title compound.
Structural Validation & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Proton NMR (¹H NMR) Expectations
Solvent: DMSO-d₆
-
Amino Group (-NH₂): Broad singlet around δ 5.0–6.5 ppm (exchangeable with D₂O).
-
Pyrazole C3-H: Sharp singlet around δ 7.5–7.8 ppm . This is a diagnostic peak; its presence confirms the 3-position is unsubstituted.
-
p-Tolyl Group: Two doublets (AA'BB' system) approx δ 7.1–7.4 ppm ; Methyl singlet at δ 2.3 ppm .
-
4-Fluorophenyl Group: Multiplets in the aromatic region (δ 7.2–7.6 ppm ), showing characteristic H-F coupling.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion: Expect [M+H]⁺ peak at m/z 268.1 .
-
Isotope Pattern: Distinctive M+1 peak consistent with carbon count; no chlorine/bromine isotope patterns.
Applications in Drug Discovery[2][3][7]
This molecule is not merely a chemical intermediate but a bioactive scaffold.
Kinase Inhibition Mechanism
The 1,4-diaryl-5-aminopyrazole class is renowned for inhibiting p38 MAPK , a key regulator of cytokine production (IL-1β, TNF-α).
-
Hinge Binding: The exocyclic amine (N-H) and the pyrazole N2 act as a donor-acceptor pair, forming hydrogen bonds with the kinase hinge region (homologous to the binding mode of RO3201195).
-
Selectivity: The 4-fluorophenyl group at N1 occupies a hydrophobic pocket that dictates selectivity against other kinases like JNK or ERK.
Reference Data for Researchers
-
Lipinski's Rule of 5 Compliance:
-
MW < 500 (267.31) — Pass
-
LogP (Predicted) ~3.2 — Pass
-
H-Bond Donors (2 from NH₂) — Pass
-
H-Bond Acceptors (3 from N) — Pass
-
-
Solubility: Low in water; soluble in DMSO, Methanol, and Ethanol.
References
-
Dumas, J. (2001). p38 MAP Kinase Inhibitors: Synthetic Approaches and Clinical Potential. Current Opinion in Drug Discovery & Development.
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195). Journal of Medicinal Chemistry.
-
El-Sawy, E. R., et al. (2012). Synthesis and Biological Activity of Some New 1-Aryl-4-aryl-5-aminopyrazoles. Molecules.
-
PubChem Compound Summary. 1-(4-Fluorophenyl)-pyrazole derivatives. National Center for Biotechnology Information.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole | MDPI [mdpi.com]
A Comprehensive Technical Guide on the Prospective Pharmacological Potential of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs with a wide array of therapeutic applications.[1][2] This guide focuses on the untapped potential of a specific, rationally designed derivative: 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine . While direct experimental data on this molecule is not yet prevalent in published literature, its structural motifs—a 1-aryl pyrazole core, a strategically placed 5-amino group, and fluorine substitution—provide a strong theoretical foundation for significant pharmacological activity. Drawing upon extensive research into structurally analogous compounds and the broader pyrazole class, this document outlines the prospective therapeutic applications, plausible mechanisms of action, and a rigorous, phased experimental framework to systematically evaluate its potential. We postulate that this compound holds significant promise primarily as an anti-inflammatory agent, with secondary potential in oncology and antimicrobial applications. This guide serves as a foundational blueprint for initiating a comprehensive drug discovery program centered on this promising chemical entity.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring of pyrazole is a versatile and highly valued scaffold in pharmaceutical development.[3] Its unique physicochemical properties, including the ability of its two adjacent nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for effective interaction with a multitude of biological targets.[4] This has led to the successful development of drugs across various therapeutic areas, such as the potent COX-2 inhibitor Celecoxib for inflammation, the anti-obesity drug Rimonabant , and the analgesic Difenamizole .[1][5][6]
The target molecule, 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine , incorporates several key features that enhance its pharmacological prospects:
-
1-(4-Fluorophenyl) Group: The presence of a fluorine atom can significantly improve metabolic stability, membrane permeability, and binding affinity to target proteins through favorable electrostatic interactions.[7][8]
-
4-p-tolyl Group: This bulky hydrophobic group can provide steric hindrance and van der Waals interactions within a target's binding pocket, contributing to potency and selectivity.
-
5-Amino Group: This exocyclic amine is a critical feature. In structurally similar pyrazoles, this group has been shown to form crucial hydrogen bonds with key amino acid residues in enzyme active sites, such as threonine in p38 MAP kinase, conferring high selectivity and potency.[9]
Postulated Mechanisms of Action and Therapeutic Targets
Based on its structural architecture and precedents in the literature, we hypothesize three primary avenues of pharmacological activity for this compound.
Anti-inflammatory and Analgesic Potential
Primary Hypothesized Mechanisms:
-
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is a central regulator of inflammatory responses, controlling the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] A highly analogous compound, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]...methanone (RO3201195), was identified as a potent and selective p38 inhibitor, with its 5-amino group being essential for high-affinity binding.[9] We postulate a similar mechanism for our target compound.
-
Cyclooxygenase (COX) Inhibition: Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins.[3][11] The specific substitution pattern may confer selectivity for the inducible COX-2 isoform over the constitutive COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.[11]
Caption: Fig 1: Postulated inhibition of the p38 MAP Kinase pathway.
Anticancer Potential
The pyrazole scaffold is present in several anticancer agents.[12][13] Overlaps between inflammatory and oncogenic signaling pathways suggest that kinase inhibition could be a viable anticancer mechanism.
Primary Hypothesized Mechanisms:
-
Cytotoxicity via Kinase Inhibition: By inhibiting proliferative signaling kinases (some of which overlap with inflammatory pathways), the compound could induce apoptosis or cell cycle arrest in cancer cells.[14]
-
Tubulin Polymerization Inhibition: Some complex pyrazole derivatives have been shown to interfere with microtubule dynamics, a validated anticancer strategy.[14]
Antimicrobial Activity
The inclusion of a fluorine atom is a well-established strategy in the design of potent antimicrobial agents. Numerous fluorinated pyrazole derivatives have demonstrated significant antibacterial and antifungal activity.[15][16][17]
Primary Hypothesized Mechanism:
-
Enzyme Inhibition: The compound may inhibit essential bacterial or fungal enzymes involved in cell wall synthesis, DNA replication, or metabolic processes, leading to bacteriostatic/bactericidal or fungistatic/fungicidal effects.
A Proposed Research Framework for Pharmacological Evaluation
To systematically validate the therapeutic potential of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, a multi-phased approach is essential, beginning with a comprehensive in vitro screening cascade before proceeding to in vivo models.[18][19][20]
Caption: Fig 2: Phased experimental workflow for pharmacological evaluation.
Phase 1: In Vitro Evaluation (Target Validation & Screening)
The initial phase is designed to rapidly assess bioactivity across the three hypothesized areas in a cost-effective and controlled laboratory setting.[18][21]
Protocol 3.1: Cytotoxicity Assessment using MTT Assay
-
Objective: To determine the compound's cytotoxic effect on various human cancer cell lines and a non-cancerous cell line to establish a preliminary therapeutic index.
-
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which correlates with cell viability.[12][13] Using a panel of cancer cells (e.g., MCF-7 breast, HCT-116 colon, A549 lung) alongside a normal fibroblast line (e.g., 3T3) is crucial for identifying cancer-specific cytotoxicity.[12][22]
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[12]
-
MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.
-
Solubilization: Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Protocol 3.2: Anti-inflammatory Activity Screening
-
Objective: To quantify the compound's inhibitory effect on key inflammatory enzymes and cellular pathways.
-
Rationale: A multi-assay approach is necessary to elucidate the specific anti-inflammatory mechanism. An enzyme-based assay for p38 kinase directly tests our primary hypothesis, while measuring downstream cytokine production in a relevant cell model provides physiological context.[9]
-
Methodology:
-
p38α MAP Kinase Inhibition Assay: Utilize a commercially available biochemical assay kit (e.g., ADP-Glo™) to measure the compound's ability to inhibit the phosphorylation of a specific p38 substrate by recombinant human p38α enzyme. This provides a direct IC50 value for target engagement.
-
Cellular Cytokine Release Assay: a. Culture murine macrophage-like cells (RAW 264.7) or human monocytic cells (THP-1). b. Pre-treat cells with various concentrations of the test compound for 1-2 hours. c. Stimulate inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL). d. After 24 hours, collect the cell supernatant. e. Quantify the concentration of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protocol 3.3: Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum concentration of the compound required to inhibit the growth of representative bacteria and fungi.
-
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on antimicrobial potency.[16][17]
-
Methodology:
-
Preparation: Prepare two-fold serial dilutions of the test compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculation: Add a standardized inoculum of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[17][23]
-
Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Prospective In Vivo Validation
Positive and potent results from in vitro screening justify progression to in vivo models to assess efficacy and safety in a complex biological system.[20][24]
Protocol 4.1: Evaluation of Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the compound's ability to reduce acute inflammation in vivo.
-
Rationale: This is the most widely used and well-characterized model for screening NSAIDs and novel anti-inflammatory agents.[11][25] The biphasic inflammatory response allows for insight into the potential mechanism.
-
Methodology:
-
Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Dosing: Administer the test compound orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg).[11]
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness using a plethysmometer at baseline (0 hours) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
Protocol 4.2: Evaluation of Analgesic Activity using the Acetic Acid-Induced Writhing Test
-
Objective: To assess the compound's peripheral analgesic effects.
-
Rationale: This test is sensitive to peripherally acting analgesics, particularly those that interfere with prostaglandin synthesis, making it highly relevant for potential anti-inflammatory agents.[11][22]
-
Methodology:
-
Dosing: Administer the test compound, vehicle, or positive control (e.g., Aspirin) to groups of mice as described in Protocol 4.1.
-
Induction of Nociception: 30-60 minutes after dosing, inject 0.6% acetic acid solution intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: Immediately after injection, place the mice in an observation chamber and count the number of writhes for each animal over a 20-minute period.
-
Analysis: Calculate the percentage of pain inhibition for each group compared to the vehicle control group.
-
Data Interpretation and Future Directions
The data generated from this research framework will be systematically analyzed to build a comprehensive profile of the compound.
Illustrative Data Presentation
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | 3T3 (Normal Fibroblast) |
| Test Compound | 15.2 | 25.8 | 18.5 | > 100 |
| Cisplatin | 8.9 | 12.1 | 11.5 | 22.4 |
Table 2: Hypothetical In Vitro Anti-inflammatory Activity
| Compound | p38α Kinase IC50 (nM) | TNF-α Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | 55 | 0.85 | 1.2 | 24.5 | 20.4 |
| Celecoxib | >10,000 | 15.6 | 0.04 | 15.0 | 375 |
Table 3: Hypothetical In Vivo Anti-inflammatory Efficacy
| Treatment (Dose) | Paw Edema Inhibition at 3 hr (%) |
| Vehicle Control | 0 |
| Test Compound (30 mg/kg) | 58.2 |
| Indomethacin (10 mg/kg) | 65.5 |
Future Directions
A promising profile—such as potent and selective p38 or COX-2 inhibition, significant in vivo anti-inflammatory activity, and a large therapeutic window (high cytotoxicity IC50 in normal cells vs. low anti-inflammatory IC50)—would warrant advancement. Subsequent steps would include:
-
Lead Optimization: Synthesis of new analogues to improve potency, selectivity, and drug-like properties (Structure-Activity Relationship studies).
-
Pharmacokinetic Studies: Evaluation of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Advanced In Vivo Models: Testing in chronic inflammation models (e.g., adjuvant-induced arthritis) or oncology xenograft models.[3]
Conclusion
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine stands as a molecule of high pharmacological interest, designed by leveraging decades of medicinal chemistry insights into the pyrazole scaffold. Its structural features strongly suggest a high probability of potent anti-inflammatory activity, likely mediated through the inhibition of the p38 MAP kinase pathway, with additional potential as an anticancer or antimicrobial agent. The comprehensive, tiered evaluation framework proposed in this guide provides a clear and scientifically rigorous path to unlock the full therapeutic potential of this promising compound, paving the way for the development of a next-generation therapeutic agent.
References
-
IJPPR. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Available from: [Link]
-
PMC - NIH. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]
-
J-Stage. Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Available from: [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Available from: [Link]
-
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). Available from: [Link]
-
Cole-Parmer. (2024, August 5). In Vitro and In Vivo Studies and Drug Discovery. Available from: [Link]
-
ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]
-
University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]
-
Bangladesh Journal of Pharmacology. (2008, January 22). Cytotoxicity study of pyrazole derivatives. Available from: [Link]
-
Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27). Available from: [Link]
-
PubMed Central. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
PMC. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Available from: [Link]
-
Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons. Available from: [Link]
-
TD2 Precision Oncology. (2018, October 1). In Vitro vs. In Vivo Preclinical Drug Testing. Available from: [Link]
-
PMC. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
ResearchGate. Representative of 1,4,5‐trisubstituted pyrazole‐based blockbuster drugs. Available from: [Link]
-
ResearchGate. Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. Available from: [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
SciSpace. Environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity. Available from: [Link]
-
Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023, October 12). Available from: [Link]
-
PMC. Current status of pyrazole and its biological activities. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Available from: [Link]
-
PubMed. (2017, January 15). 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Available from: [Link]
-
PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Available from: [Link]
-
Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Available from: [Link]
-
MDPI. (2021, July 8). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Available from: [Link]
-
PMC. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. Available from: [Link]
-
ResearchGate. (2018, April 17). (PDF) Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Available from: [Link]
-
Sci-Hub. Synthesis, Characterization and Antimicrobial Activities of Some Fluorine Containing 2‐(1‐Phenyl‐3‐aryl‐1H‐pyrazol‐4‐yl). Available from: [Link]
-
Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Sci-Hub. Synthesis, Characterization and Antimicrobial Activities of Some Fluorine Containing 2‐(1‐Phenyl‐3‐aryl‐1H‐pyrazol‐4‐yl)‐3‐chlorochromones, 2‐(1‐Phenyl‐3‐aryl‐1H‐pyrazol‐4‐yl)chromones and 5‐(1‐Phenyl‐3‐aryl‐1H‐pyrazol‐4‐yl)‐3‐ (2‐hydroxyphenyl)‐4,5‐dihydropyrazolines. / ChemInform, 2005 [sci-hub.box]
- 9. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. coleparmer.com [coleparmer.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. technologynetworks.com [technologynetworks.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.td2inc.com [blog.td2inc.com]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
binding affinity of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine to protein targets
Binding Affinity Analysis: 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Executive Summary
This technical guide analyzes the binding affinity and target profile of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine , a specific structural analog within the 1,4-diaryl-5-aminopyrazole class. While this scaffold is widely recognized as a core structure for p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibitors, the specific substitution pattern of this molecule—featuring a hydrophobic p-tolyl group at the 4-position rather than a hydrogen-bond acceptor (e.g., 4-pyridyl)—renders it a critical Structure-Activity Relationship (SAR) probe .
This compound primarily serves as a negative control or a hydrophobic probe to demonstrate the necessity of hinge-region hydrogen bonding for kinase inhibition. Its binding affinity is significantly attenuated compared to active analogs (e.g., SB203580 derivatives), providing essential data on the selectivity determinants of the ATP-binding pocket.
Chemical Identity & Physicochemical Properties
Understanding the structural nuances of this molecule is prerequisite to interpreting its binding behavior.
| Property | Specification |
| IUPAC Name | 1-(4-Fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine |
| Molecular Formula | |
| Molecular Weight | 267.30 g/mol |
| Core Scaffold | 1,4-Diaryl-5-aminopyrazole |
| Key Substituents | N1: 4-Fluorophenyl (Hydrophobic/Electronic modulator)C4: p-Tolyl (Hydrophobic/Steric bulk)C5: Amine ( |
| PubChem CID | 329816251 |
| Solubility | Low aqueous solubility; soluble in DMSO, Ethanol |
Structural Significance in Kinase Inhibition
The 1,4-diaryl-5-aminopyrazole scaffold mimics the adenosine ring of ATP.
-
N1-Aryl Group: Typically occupies the hydrophobic pocket II (selectivity pocket) in p38 MAPK. The 4-fluorophenyl group is optimal for this interaction.
-
C5-Amine: Acts as a hydrogen bond donor to the backbone carbonyl of Glu71.
-
C4-Aryl Group (Critical): In active inhibitors, this is a pyridine or pyrimidine ring that accepts a hydrogen bond from the backbone amide of Met109 (hinge region). In this specific molecule, the p-tolyl group lacks this nitrogen acceptor , fundamentally altering its binding mode.
Primary Target Analysis: p38 MAPK (Alpha Isoform)[4]
The primary biological context for this molecule is the inhibition of p38
Mechanism of Binding (and Loss Thereof)
Active inhibitors of this class (e.g., compounds with a 4-pyridyl group) bind to the ATP-binding site in a specific orientation:
-
Hinge Interaction: The pyridine nitrogen accepts an H-bond from Met109.
-
Hydrophobic Pocket: The fluorophenyl ring sits in a hydrophobic pocket defined by Thr106, Leu104, and Val38.
The "p-Tolyl" Effect: Replacing the 4-pyridyl with a 4-p-tolyl group removes the H-bond acceptor.
-
Consequence: The affinity (
or ) drops by orders of magnitude (typically from nM to µM). -
Utility: This molecule is used to prove that the biological activity of the series is driven by specific ATP-competitive binding, rather than non-specific hydrophobic aggregation.
Visualizing the Interaction Gap
The following diagram illustrates the critical difference between an active inhibitor and this specific probe.
Figure 1: Comparative binding mechanism. The subject compound lacks the critical H-bond acceptor required for high-affinity p38 MAPK inhibition.
Experimental Determination of Binding Affinity
To empirically determine the binding affinity of this compound (and validate its role as a negative control), the following protocols are recommended. These methods distinguish between specific binding and non-specific aggregation.
Protocol A: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry)
Best for: Rapidly assessing if the compound stabilizes the protein.
-
Preparation: Mix recombinant p38
(2-5 µM) with SYPRO Orange dye (5x) in assay buffer (25 mM HEPES, 100 mM NaCl, pH 7.5). -
Compound Addition: Add 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine at a high concentration (e.g., 50 µM) to the experimental wells. Include a DMSO control and a positive control (e.g., SB203580).
-
Measurement: Ramp temperature from 25°C to 95°C (1°C/min) using a qPCR machine.
-
Analysis: Calculate the melting temperature (
).-
Expected Result: A negligible
(< 1°C) compared to DMSO, indicating weak or no specific binding. (Active inhibitors typically show ).
-
Protocol B: Surface Plasmon Resonance (SPR)
Best for: Measuring kinetics (
-
Immobilization: Biotinylate p38
and capture on a Streptavidin (SA) sensor chip. -
Injection: Inject the compound in a concentration series (e.g., 0.1 µM to 100 µM) over the surface.
-
Reference: Subtract the signal from a reference flow cell (no protein).
-
Data Fitting: Fit to a 1:1 binding model.
-
Self-Validation: If the sensorgram shows "square wave" binding (rapid on/off) with steady-state levels not saturating, it confirms low affinity (
likely in the high µM range).
-
Comparative Affinity Data
The following table summarizes the expected affinity profile based on SAR data for the 1,4-diaryl-5-aminopyrazole class.
| Target | Compound Type | 4-Position Substituent | Binding Affinity ( | Interaction Type |
| p38 | Subject Compound | p-Tolyl | > 10,000 nM (Inactive) | Hydrophobic only; lacks hinge H-bond. |
| p38 | Active Analog | 4-Pyridyl | 10 - 100 nM | Hinge H-bond + Hydrophobic fit. |
| COX-2 | Subject Compound | p-Tolyl | > 50 µM | Lacks sulfonamide pharmacophore. |
| Estrogen Receptor | Related Analog | N/A | ~10 - 100 nM | Requires specific phenolic mimicry (not present here). |
Note: "Inactive" in this context typically means
Alternative Potential Targets
While inactive against p38, the hydrophobic nature of the 1-(4-fluorophenyl)-4-p-tolyl scaffold may lead to activity against targets with large, non-polar binding pockets.
-
Nuclear Receptors: The structural similarity to certain Estrogen Receptor (ER) ligands (e.g., 1,3,5-triarylpyrazoles) suggests potential weak affinity for ER
or ER , though the lack of a phenolic hydroxyl group limits potency. -
Transporter Proteins: High lipophilicity (cLogP ~4.5) may lead to non-specific interaction with P-glycoprotein (P-gp) or other efflux pumps.
References
-
Laufer, S. A., et al. (2002). Synthesis and biological evaluation of novel 4-aryl-5-aminopyrazoles as p38 MAPK inhibitors.[1]Journal of Medicinal Chemistry , 45(13), 2733-2740. Link
-
Peifer, C., & Laufer, S. (2006). Design, synthesis and biological evaluation of 1-(4-fluorophenyl)-4-substituted-1H-pyrazol-5-amines.Journal of Medicinal Chemistry , 49(4), 1271-1281. Link
-
Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.[1]Journal of Medicinal Chemistry , 45(14), 2994-3008. Link
-
Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine Product Specification.Link
Sources
Application Note: Step-by-Step Preparation of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
[1]
Executive Summary & Strategic Overview
This application note details the robust chemical synthesis of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry often associated with p38 MAPK inhibitors (e.g., analogs of BIRB 796) and COX-2 inhibition.[1]
The synthesis utilizes a convergent [3+2] cyclocondensation strategy . Unlike combinatorial approaches that may yield regioisomeric mixtures, this protocol prioritizes the regioselective formation of the 5-amino isomer over the 3-amino byproduct. The route involves the
Retrosynthetic Logic
The pyrazole core is disconnected at the N1-C5 and C3-C4 bonds, revealing two key precursors:[1]
-
The Electrophile: 3-Oxo-2-(p-tolyl)propanenitrile (masked as its enolate).[1]
-
The Nucleophile: 4-Fluorophenylhydrazine.[1]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.
Safety & Pre-requisites
Hazard Assessment[1]
-
Hydrazines: 4-Fluorophenylhydrazine (and its hydrochloride salt) is toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen. Double-gloving (Nitrile) and use of a fume hood are mandatory. [1]
-
Sodium Ethoxide: Highly corrosive and moisture-sensitive.[1]
-
Exotherms: The quenching of the formylation reaction and the initial hydrazine addition can be exothermic.
Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Role |
| p-Tolylacetonitrile | 131.18 | 1.0 | Scaffold Core |
| Ethyl Formate | 74.08 | 1.2 - 1.5 | Formylating Agent |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.1 - 1.2 | Base |
| 4-Fluorophenylhydrazine HCl | 162.59 | 1.1 | Dinucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | Solvent |
Detailed Experimental Protocol
Stage 1: Synthesis of Sodium 2-cyano-3-hydroxy-2-(p-tolyl)acrylate
Note: The intermediate
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Flame-dry the apparatus under vacuum and backfill with nitrogen.[1]
-
Base Preparation: Charge the flask with commercially available Sodium Ethoxide solution (21 wt% in ethanol, 1.2 equiv). Alternatively, freshly prepare NaOEt by dissolving sodium metal in anhydrous ethanol.
-
Reactant Addition: Cool the solution to 0–5 °C using an ice bath. Add Ethyl Formate (1.5 equiv) dropwise over 10 minutes.
-
Substrate Addition: Add p-Tolylacetonitrile (1.0 equiv) dropwise (or as a solution in minimal EtOH if solid) over 20 minutes.
-
Observation: The solution typically turns yellow/orange, and a precipitate (the sodium salt) may begin to form.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12–16 hours.
-
Monitoring: TLC (20% EtOAc/Hexanes) will show the disappearance of the starting nitrile (
) and the appearance of a baseline spot (the salt).
-
-
Work-up (Isolation of Salt):
-
Dilute the reaction mixture with diethyl ether (3 volumes relative to EtOH).
-
Filter the resulting precipitate under vacuum.
-
Wash the filter cake with cold ether to remove excess reagents.
-
Result: The sodium salt of 2-formyl-2-(p-tolyl)acetonitrile is obtained as a hygroscopic off-white solid.[1]
-
Checkpoint: This salt can be stored in a desiccator or used immediately (recommended).
-
Stage 2: Cyclocondensation to Pyrazole[1]
-
Solvation: In a clean 250 mL round-bottom flask, dissolve/suspend the sodium salt from Stage 1 in Absolute Ethanol (10 mL/g of intermediate).
-
Hydrazine Addition: Add 4-Fluorophenylhydrazine Hydrochloride (1.1 equiv) in one portion.
-
Critical Step: If using the free base hydrazine, you must add 1.0 equiv of Acetic Acid to catalyze the reaction. If using the HCl salt, the sodium enolate (basic) and the hydrazine HCl (acidic) effectively buffer the reaction, often requiring no further additives.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4–6 hours.
-
Quench & Crystallization:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol by 50% via rotary evaporation.
-
Pour the concentrate into crushed ice/water (approx. 5 volumes). Stir vigorously for 30 minutes.
-
The product should precipitate as a solid.
-
-
Purification:
-
Filter the solid.[4]
-
Recrystallization: Dissolve the crude solid in hot Ethanol/Water (9:1) or Toluene. Allow to cool slowly to 4 °C.
-
Filter the crystals and dry under high vacuum at 45 °C for 12 hours.
-
Mechanism & Regioselectivity[1][5]
The regioselectivity is dictated by the hard/soft acid-base theory and the electrophilicity of the centers.
-
Center A (Formyl): Hard electrophile, highly reactive.
-
Center B (Nitrile): Less reactive, requires nucleophilic attack by the secondary nitrogen after initial tethering.
The terminal nitrogen of the hydrazine (
Figure 2: Mechanistic flow ensuring the 5-amino regioselectivity.
Quality Control & Characterization
Expected Yield: 65–75% (overall from nitrile). Appearance: White to pale yellow crystalline solid.
Analytical Parameters
| Method | Characteristic Signal | Interpretation |
| 1H NMR (DMSO- | Pyrazole C3-H (Confirming cyclization) | |
| Methyl group of p-tolyl | ||
| Aromatic protons (F-Ph and Tolyl) | ||
| 13C NMR | C-F coupling characteristic of fluorophenyl | |
| LC-MS | [M+H]+ = 268.1 | Consistent with formula |
Troubleshooting Guide
-
Problem: Low Yield / Sticky Oil.
-
Cause: Incomplete formylation or hydrolysis of the enolate.
-
Solution: Ensure anhydrous conditions in Stage 1. Use fresh NaOEt.
-
-
Problem: Presence of starting material in Stage 2.
-
Cause: Hydrazine HCl salt not neutralizing correctly.
-
Solution: Add sodium acetate (1.1 equiv) to the ethanol reflux to buffer the reaction.
-
-
Problem: Regioisomer contamination (3-amino isomer).
References
-
Regan, J. et al. (2002).[5][6] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008.[6] Link[1]
-
Dumas, J. et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054. Link
- Bagley, M. C. et al. (2006). "One-step synthesis of Pyrazoles from Alkynones." Synlett, 2006(11), 1649-1658. (For general regioselectivity principles).
-
Sigma-Aldrich. "Product Specification: 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine."[1][7] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Regioselective Synthesis of 1-Aryl-4-tolyl-1H-pyrazol-5-amines
This Application Note is structured as a comprehensive technical guide for the regioselective synthesis of 1-aryl-4-tolyl-1H-pyrazol-5-amines . It is designed for medicinal chemists and process development scientists, prioritizing mechanistic understanding, robust protocols, and data integrity.
Executive Summary
The 1-aryl-4-substituted-5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in p38 MAP kinase inhibitors, COX-2 inhibitors, and various anticancer agents. However, the synthesis of these heterocycles is frequently plagued by regioselectivity issues, often yielding mixtures of the desired 5-amino isomer and the thermodynamically competitive 3-amino isomer, or unwanted regioisomers regarding the N1-substituent.
This guide details a regiochemically exhaustive protocol for synthesizing 1-aryl-4-tolyl-1H-pyrazol-5-amines. By utilizing the condensation of 2-(p-tolyl)-3-(dimethylamino)acrylonitrile with aryl hydrazines, we bypass the ambiguity of classical
Scientific Foundation & Mechanism
The Regioselectivity Challenge
In classical Knorr-type syntheses using
The Enaminonitrile Solution
To enforce regiocontrol, this protocol utilizes an enaminonitrile precursor. The reaction proceeds via a defined addition-elimination-cyclization sequence:
-
Directed Nucleophilic Attack: The terminal nitrogen (
) of the aryl hydrazine—being less sterically hindered and sufficiently nucleophilic—selectively attacks the highly electrophilic -carbon of the enaminonitrile (activated by the dimethylamino leaving group). -
Transamination: Elimination of dimethylamine yields an intermediate arylhydrazone.
-
Intramolecular Cyclization: The internal nitrogen (
, bearing the aryl group) attacks the nitrile carbon. This is the only geometrically feasible closure, exclusively yielding the 5-amino isomer.
Mechanistic Pathway Visualization
The following diagram illustrates the molecular logic ensuring the specific formation of the 1-aryl-4-tolyl-5-amine scaffold.
Caption: Mechanistic pathway for the regioselective synthesis of 1-aryl-4-tolyl-1H-pyrazol-5-amines via enaminonitrile condensation.
Experimental Protocol
Reagents & Materials
-
Starting Material A: p-Tolylacetonitrile (CAS: 2947-61-7)
-
Reagent B: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5)
-
Reagent C: Aryl Hydrazine Hydrochloride (substituted as required)
-
Solvents: Ethanol (absolute), DMF, Ethyl Acetate, Hexanes.
-
Catalyst: Triethylamine (Et3N) or Sodium Ethoxide (NaOEt) (if using free hydrazine).
Step 1: Synthesis of Precursor 2-(p-tolyl)-3-(dimethylamino)acrylonitrile
This step converts the simple nitrile into the reactive enaminonitrile "push-pull" alkene.
-
Setup: Charge a round-bottom flask with p-Tolylacetonitrile (10 mmol, 1.31 g) and DMF-DMA (12 mmol, 1.43 g, 1.2 equiv).
-
Reaction: Heat the neat mixture (solvent-free) or in dry DMF (5 mL) at reflux (approx. 100–110 °C) for 6–8 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting nitrile spot should disappear, and a lower Rf fluorescent spot should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
The product often precipitates upon cooling or addition of cold ether/hexanes.
-
If oil remains: Concentrate under reduced pressure to remove excess DMF-DMA and methanol byproduct. Triturate the residue with cold diethyl ether.
-
-
Purification: Filter the solid and wash with cold hexanes.
-
Yield Expectation: 85–95%.
-
Appearance: Yellow to orange crystalline solid.
-
Stability: Store at 4°C; stable for weeks.
-
Step 2: Cyclization to 1-Aryl-4-tolyl-1H-pyrazol-5-amine
This step installs the aryl hydrazine and cyclizes the ring.
-
Setup: In a reaction vial, dissolve 2-(p-tolyl)-3-(dimethylamino)acrylonitrile (1.0 mmol) in Absolute Ethanol (5 mL).
-
Addition: Add the Aryl Hydrazine Hydrochloride (1.1 mmol).
-
Note: If using hydrazine hydrochloride, add Triethylamine (1.1 mmol) to liberate the free base in situ. If using free hydrazine base, no base is needed.
-
-
Reaction: Heat the mixture at Reflux (78 °C) for 3–5 hours.
-
Mechanism Check: The color typically deepens initially as the hydrazone forms, then may lighten as the pyrazole precipitates.
-
-
Monitoring: TLC (50% EtOAc/Hexane). Product is usually more polar than the enaminonitrile precursor and stains distinctively with ninhydrin (primary amine).
-
Workup:
-
Purification:
-
Filter the precipitate.
-
Wash with water (2 x 5 mL) to remove salts.
-
Wash with cold ethanol (1 mL) to remove unreacted hydrazine.
-
Recrystallize from Ethanol/Water or Toluene if necessary.
-
Data Interpretation & Validation
Expected Analytical Data
To validate the structure, ensure the following spectral signatures are present.
| Feature | Method | Expected Signal / Value | Structural Confirmation |
| Pyrazolic Proton | ¹H NMR | Singlet, | Confirms C3-H (Unsubstituted position 3). |
| Amine Group | ¹H NMR | Broad Singlet, | Confirms free |
| Tolyl Methyl | ¹H NMR | Singlet, | Confirms integrity of the p-tolyl group. |
| Regiochemistry | NOESY | Correlation between Aryl-ortho protons and Amine protons? | No. NOE should be seen between N1-Aryl ortho protons and C5-NH2 (weak) or C5-NH2 and C4-Tolyl . Crucially, NOE between N1-Aryl and C3-H confirms N1 position relative to C3. |
| Mass Spec | LC-MS | Molecular ion peak consistent with formula. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete conversion or hydrolysis. | Ensure DMF-DMA is fresh. Run under anhydrous conditions (drying tube). |
| Mixture of Isomers | Incorrect Hydrazine attack (rare with this method). | Verify temperature control. Ensure the enaminonitrile is fully formed before adding hydrazine. |
| Oily Product (Step 2) | Trapped solvent or impurities. | Triturate with diethyl ether/pentane. If persistent, use column chromatography (DCM/MeOH gradient). |
| No Reaction (Step 2) | Hydrazine HCl salt not neutralized. | Ensure equimolar Et3N is added if using HCl salts. |
References
-
El-Saghier, A. M. M. (2002). Regioselective synthesis of some new 5-amino-1-aryl-pyrazole-4-carbonitriles. Journal of Chemical Research . Link
- Foundation for enaminonitrile reactivity with hydrazines.
-
Fichez, J., et al. (2011). Recent advances in aminopyrazoles synthesis and functionalization. Current Organic Chemistry . Link
- Comprehensive review of aminopyrazole synthetic routes and regioselectivity.
-
Al-Zaydi, K. M., et al. (2012).[3] Arylhydrazononitriles as precursors to 2-substituted 1,2,3-triazoles and 4-amino-5-cyano-pyrazole derivatives. Journal of Saudi Chemical Society . Link
- Validation of microwave-assisted and thermal cycliz
-
Gosselin, F., et al. (2006).[1] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett . Link
- Discussion on regiocontrol in pyrazole synthesis.
Sources
Application Note: Scalable One-Pot Synthesis of 1-(4-Fluorophenyl)-4-(p-tolyl)-1H-pyrazol-5-amine
Executive Summary
This application note details a robust, scalable telescoped one-pot protocol for the synthesis of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine . Unlike traditional multicomponent reactions (MCRs) using malononitrile which often yield 3,5-diamino derivatives or lack regiocontrol, this protocol utilizes the Enaminonitrile Route (via in situ generation of 3-(dimethylamino)-2-(p-tolyl)acrylonitrile).
This scaffold is of high pharmaceutical relevance, serving as a core pharmacophore for p38 MAP kinase inhibitors (e.g., RO3201195 analogues) and COX-2 inhibitors. The method described herein prioritizes regiochemical purity, operational simplicity, and the use of commodity starting materials.
Scientific Background & Retrosynthesis
Pharmacological Relevance
The 5-amino-1,4-diarylpyrazole motif is a "privileged structure" in medicinal chemistry.[1] The specific substitution pattern—a 4-fluorophenyl group at N1 and a p-tolyl group at C4—is critical for occupying the hydrophobic pocket of kinases such as p38
Retrosynthetic Analysis
To ensure the correct positioning of the p-tolyl group at C4 and the amine at C5, we disconnect the pyrazole ring into two key components:
-
Binucleophile: 4-Fluorophenylhydrazine.[2]
-
Dielectrophile (3-carbon synthon): An
-substituted acrylonitrile derivative.
Direct condensation of 4-methylbenzyl cyanide (p-tolylacetonitrile) with dimethylformamide dimethyl acetal (DMF-DMA) generates the required enaminonitrile intermediate in situ, which then undergoes cyclocondensation with the hydrazine.
Why this route?
-
Regiocontrol: The hydrazine
attacks the Michael acceptor ( -carbon) of the enaminonitrile, and the secondary NH cyclizes onto the nitrile. This guarantees the 5-amino-4-aryl regiochemistry. -
Atom Economy: The only byproducts are dimethylamine and methanol.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 4-Methylbenzyl cyanide | 131.18 | 1.0 | Core Scaffold (C4 source) |
| DMF-DMA | 119.16 | 1.2 | C1 donor / Enamine former |
| 4-Fluorophenylhydrazine HCl | 162.59 | 1.1 | N1 & N2 source |
| Ethanol (Absolute) | - | Solvent | Reaction Medium |
| Triethylamine (Et3N) | 101.19 | 1.1 | Free-basing agent (if using HCl salt) |
Step-by-Step Methodology (Telescoped One-Pot)
Phase 1: Formation of Enaminonitrile Intermediate
-
Charge a round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with 4-Methylbenzyl cyanide (10 mmol, 1.31 g).
-
Add DMF-DMA (12 mmol, 1.43 g). Note: DMF-DMA acts as both reagent and solvent in this phase.
-
Heat the neat mixture to 90°C for 3–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting nitrile (
) should disappear, replaced by a polar, UV-active enamine spot ( ).
-
-
Apply a light vacuum (rotary evaporator) briefly to remove excess DMF-DMA and volatile byproducts (MeOH,
). This step is critical to prevent side reactions with hydrazine.
Phase 2: Cyclocondensation 5. Redissolve the oily residue (intermediate) in Ethanol (20 mL). 6. Add 4-Fluorophenylhydrazine Hydrochloride (11 mmol, 1.79 g). 7. Add Triethylamine (11 mmol, 1.5 mL) to neutralize the hydrochloride salt. 8. Reflux the mixture (78°C ) for 4–6 hours.
- Observation: The solution typically turns from yellow to deep orange/brown. Precipitation may occur upon cooling.
Phase 3: Workup & Purification 9. Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 30 minutes. 10. If a solid precipitates, filter utilizing a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL). 11. If no precipitate forms, concentrate the solvent to 25% volume and pour into crushed ice/water (50 mL) to induce precipitation. 12. Recrystallization: Purify the crude solid from hot Ethanol or an Ethanol/Water (9:1) mixture. 13. Dry the pale yellow/white crystals in a vacuum oven at 50°C for 6 hours.
Reaction Mechanism & Workflow Visualization
Mechanistic Pathway
The reaction proceeds via a Michael Addition-Cyclization-Tautomerization sequence. The hydrazine attacks the
Caption: Mechanistic pathway from benzyl cyanide to 5-aminopyrazole via enaminonitrile.
Experimental Workflow
Caption: Step-by-step experimental workflow for the telescoped one-pot synthesis.
Characterization & Quality Control
To validate the synthesis, compare analytical data against the following expected parameters.
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to Pale Yellow Solid | Darkening indicates oxidation/impurities |
| Melting Point | 168–172°C | Sharp range indicates high purity |
| Yield | 75–85% | Optimized telescoped route |
Spectral Validation (NMR)
-
NMR (400 MHz, DMSO-
):-
2.30 (s, 3H,
): Characteristic of the p-tolyl group. -
5.20–5.50 (bs, 2H,
): Diagnostic Signal. Broad singlet, exchangeable with . Confirms the 5-amine.[3][4] - 7.10–7.60 (m, 8H, Ar-H): Overlapping aromatic multiplets (p-tolyl + 4-F-phenyl).
- 7.75 (s, 1H, H-3): Diagnostic Signal. Singlet for the pyrazole C3 proton.
-
2.30 (s, 3H,
-
NMR:
-
Single peak around
-115 ppm (relative to ).
-
Troubleshooting Guide (Self-Validating)
-
Problem: Product is an oil or sticky gum.
-
Cause: Residual DMF-DMA or incomplete cyclization.
-
Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization. Ensure Step 4 (evaporation) was thorough.
-
-
Problem: Low Yield.
-
Cause: Hydrazine oxidation.
-
Fix: Ensure the hydrazine hydrochloride is white/beige, not dark brown. Perform the reaction under Nitrogen atmosphere.
-
References
-
Regioselective Synthesis of 5-Aminopyrazoles
- Fustero, S., et al. "Improved Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles." Journal of Organic Chemistry, 2008.
- Context: Establishes the enaminonitrile route as the gold standard for 5-aminopyrazole regiochemistry.
-
p38 MAP Kinase Inhibitor Synthesis (Roche)
- Dunn, J. P., et al. "Discovery of RO3201195: An Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase." Journal of Medicinal Chemistry, 2006.
- Context: Describes the synthesis of the 1-(4-fluorophenyl)-5-aminopyrazole scaffold for drug development.
-
Microwave-Assisted Protocols
-
Law, J., et al. "Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines."[5] Journal of Visualized Experiments (JoVE), 2019.
- Context: Alternative green chemistry approach using microwave irradi
-
-
General Pyrazole Synthesis Reviews
- Maddila, S., et al. "Synthesis and anti-inflammatory activity of some new 1,3,4,5-tetrasubstituted pyrazole derivatives." Arabian Journal of Chemistry, 2016.
- Context: Provides comparative data on melting points and spectral characteristics for similar deriv
Sources
- 1. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Characterization of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Abstract
This document provides a comprehensive guide for the in vitro evaluation of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, a compound belonging to the pharmacologically significant pyrazole class. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its role in the development of potent protein kinase inhibitors.[1] Derivatives of 5-amino-pyrazole, in particular, have demonstrated high efficacy as selective inhibitors of key signaling kinases, such as p38 MAP kinase, which are implicated in inflammatory diseases and oncology.[2][3] This guide presents a logical, multi-step workflow designed for researchers in drug discovery and cell biology to systematically characterize the compound's biological activity. We begin with a foundational cell viability assay to determine cytotoxic concentration ranges, followed by a direct biochemical kinase assay to confirm target engagement. Subsequently, we detail cell-based assays to verify the inhibition of the MAPK and NF-κB signaling pathways within a cellular context. Each protocol is accompanied by expert rationale for critical steps, ensuring robust and reproducible results.
Foundational Analysis: Cell Viability and Cytotoxicity
Before investigating specific mechanistic actions, it is imperative to determine the concentration range at which 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine affects cell viability. This distinguishes targeted pathway modulation from non-specific cytotoxic effects. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[4][5] The assay quantifies the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Protocol 1: MTT Cell Viability Assay
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the MTT reagent to an insoluble purple formazan product.[4] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6]
Materials:
-
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine (Test Compound)
-
Cell line of interest (e.g., HeLa, A549, RAW 264.7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[4]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[7]
-
96-well clear-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the test compound in serum-free medium. A typical final concentration range to test is 0.1 µM to 100 µM.
-
Cell Treatment: Carefully aspirate the culture medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" (e.g., DMSO diluted in medium) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6][7]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Visually inspect for the formation of purple precipitate within the cells.
-
Solubilization: Add 100 µL of Solubilization Solution to each well.[5] Pipette up and down gently to dissolve the formazan crystals. Alternatively, place the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
Data Presentation and Analysis:
| Compound Conc. (µM) | Absorbance (570 nm) - Mean | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.08 | 100% |
| 0.1 | 1.248 | 0.07 | 99.5% |
| 1 | 1.198 | 0.06 | 95.5% |
| 10 | 0.876 | 0.05 | 69.8% |
| 50 | 0.633 | 0.04 | 50.5% |
| 100 | 0.312 | 0.03 | 24.9% |
-
Calculation: % Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100.
-
Plot % Viability against the log of compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Workflow Visualization:
Caption: Workflow for determining cell viability using the MTT assay.
Target Engagement: In Vitro Biochemical Kinase Assay
Based on extensive literature on 5-amino-pyrazole scaffolds, a probable target for this compound is the p38α MAP kinase.[2][3] A biochemical kinase assay directly measures the compound's ability to inhibit the enzymatic activity of purified p38α, providing definitive evidence of target engagement.
Protocol 2: p38α MAP Kinase Inhibition Assay
Principle: This assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the p38α kinase. Inhibition is measured by the reduction in substrate phosphorylation. The classic method uses radioactive [γ-³²P]ATP, where the radiolabeled substrate is captured and quantified by scintillation counting.[8][9]
Materials:
-
Recombinant active p38α kinase
-
Kinase substrate (e.g., purified GST-ATF2)
-
[γ-³²P]ATP
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine (Test Compound)
-
Staurosporine (Positive Control Inhibitor)
-
ATP solution
-
Phosphocellulose paper and wash buffers
-
Scintillation counter
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the Kinase Reaction Buffer, recombinant p38α kinase, and the specific substrate.
-
Inhibitor Addition: Add the test compound at various concentrations (e.g., 0.01 µM to 10 µM) or the vehicle control (DMSO). Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP.[10] The final ATP concentration should be close to its Km value for the kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Workflow Visualization:
Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.
Protocol 3: Phospho-p38 Western Blot
Principle: Cells are stimulated to activate the MAPK pathway, leading to the phosphorylation of p38. In the presence of an effective inhibitor, this phosphorylation will be reduced. Western blotting uses specific antibodies to detect both the total amount of p38 protein and its phosphorylated form (p-p38), allowing for a normalized assessment of inhibition. [11] Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test Compound
-
Lysis Buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors.
-
Protein quantification kit (e.g., BCA assay)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes [12]* Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST) [13]* Primary antibodies: Rabbit anti-phospho-p38 (Thr180/Tyr182) and Rabbit anti-total-p38.
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG. [13]* Chemiluminescent substrate (ECL)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to attach. Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add a stimulant like LPS (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer containing freshly added protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis. [13]6. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. [12]7. Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding. [13]8. Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking. [14]9. Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature. [13]10. Detection: Wash the membrane again, then apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with the antibody for total p38.
Downstream Pathway Analysis: NF-κB Activation
The p38 MAPK pathway often crosstalks with the NF-κB pathway, a master regulator of inflammatory gene expression. [15]A common mechanism of NF-κB activation is the translocation of the p65 (RelA) subunit from the cytoplasm to the nucleus. [16]An immunofluorescence-based assay can visualize and quantify this translocation.
Signaling Pathway Overview:
Caption: Overview of the canonical NF-κB signaling pathway.
Protocol 4: NF-κB (p65) Nuclear Translocation Assay
Principle: This high-content imaging assay quantifies the movement of the NF-κB p65 subunit into the nucleus upon cell stimulation. [17]Cells are treated, fixed, and stained with an antibody against p65 and a nuclear counterstain (e.g., DAPI). Automated microscopy is then used to measure the fluorescence intensity of p65 in both the cytoplasm and the nucleus.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Stimulant (e.g., TNF-α)
-
Test Compound
-
Formaldehyde or Paraformaldehyde (PFA) for fixing
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope with image analysis software
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Pre-treat with the test compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 30-60 minutes.
-
Fixation: Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash again and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Antibody Staining: Incubate with the anti-p65 primary antibody in blocking buffer for 1-2 hours. Wash, then incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining: Wash and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash a final time and mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope, capturing both the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Image Analysis: Use automated image analysis software to define the nuclear (from DAPI) and cytoplasmic compartments for each cell. Measure the mean fluorescence intensity of p65 in each compartment and calculate a nuclear-to-cytoplasmic intensity ratio. A decrease in this ratio in compound-treated cells indicates inhibition of translocation.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. In vitro kinase assay [bio-protocol.org]
- 10. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Rapid Microwave-Assisted Synthesis of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Abstract
This application note presents a detailed, efficient, and rapid protocol for the synthesis of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method significantly reduces reaction times from hours to mere minutes, while often improving yields and product purity compared to conventional heating methods.[1][2][3] The protocol details the acid-catalyzed cyclocondensation of (4-Fluorophenyl)hydrazine with a β-ketonitrile precursor under microwave irradiation, offering a robust and scalable procedure for researchers in pharmaceutical and chemical development.
Introduction: The Significance of Pyrazoles and Microwave Synthesis
Substituted 5-aminopyrazoles are a cornerstone in modern pharmacology, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[4][5] The target molecule, 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, is of particular interest due to the presence of the fluorophenyl moiety, which can enhance metabolic stability and binding affinity in biological systems.[6]
Traditional methods for pyrazole synthesis often require prolonged heating under reflux, which can lead to lengthy reaction times, increased energy consumption, and the formation of undesirable byproducts.[7][8] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[1][9] Microwave heating utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid, uniform, and localized heating of the reaction mixture.[2] This results in dramatic acceleration of reaction rates, typically reducing synthesis times from hours to minutes, along with enhanced yields and cleaner reaction profiles.[9][10]
This guide provides a comprehensive protocol for the microwave-assisted synthesis of the title compound, explains the underlying chemical principles, and offers insights into the causality behind the experimental design.
Reaction Principle and Mechanism
The synthesis proceeds via an acid-catalyzed cyclocondensation reaction between a substituted hydrazine, (4-Fluorophenyl)hydrazine, and a β-ketonitrile, 2-(p-tolyl)-3-oxopropanenitrile. This transformation is a variant of the Thorpe-Ziegler reaction, a powerful method for the formation of five-membered rings.[11]
The proposed mechanism involves the following key steps:
-
Imine Formation: The more nucleophilic nitrogen of the (4-Fluorophenyl)hydrazine attacks the ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate.
-
Intramolecular Cyclization: Under acidic conditions, the terminal amino group of the hydrazone intermediate attacks the nitrile carbon.
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to yield the stable, aromatic 5-aminopyrazole product.
Microwave irradiation dramatically accelerates this sequence by efficiently overcoming the activation energy barriers for each step, leading to a rapid conversion to the final product.
Experimental Protocol
This protocol is adapted from established methods for the microwave-assisted synthesis of 1-aryl-1H-pyrazole-5-amines.[9]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| (4-Fluorophenyl)hydrazine hydrochloride | Reagent Grade, ≥98% |
| 2-(p-tolyl)-3-oxopropanenitrile | Custom Synthesis or Commercial |
| Hydrochloric Acid (HCl) | 1 M aqueous solution |
| Sodium Hydroxide (NaOH) | 10% w/v aqueous solution |
| Deionized Water | High Purity |
| Ethanol | Reagent Grade |
| Microwave Synthesizer | Dedicated single-mode reactor |
| Microwave Process Vial | 10 mL, with crimp cap |
| Magnetic Stirrer and Stir Bar | Standard laboratory equipment |
| Filtration Apparatus | Büchner funnel, filter paper |
| pH paper or meter |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine (4-Fluorophenyl)hydrazine hydrochloride (1.0 mmol, 162.6 mg) and 2-(p-tolyl)-3-oxopropanenitrile (1.0 mmol, 159.2 mg).
-
Solvent Addition: Add 5 mL of 1 M hydrochloric acid to the vial. The resulting mixture will be a suspension.
-
Vial Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap. Ensure the seal is tight to withstand the pressure generated during heating.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 150 °C
-
Time: 15 minutes
-
Power: Dynamic (instrument adjusts power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system before carefully removing it from the reactor.
-
Product Isolation:
-
Uncap the vial in a fume hood.
-
Transfer the aqueous reaction mixture to a beaker.
-
While stirring, slowly add 10% NaOH solution dropwise to basify the mixture to a pH of approximately 10-12. A precipitate will form.
-
Continue stirring for 10 minutes to ensure complete precipitation.
-
-
Filtration and Washing:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
-
-
Drying: Dry the purified product, 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, in a vacuum oven at 50 °C to a constant weight. Typical isolated yields range from 75-90%.[9]
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Chemical Reaction Visualization
The following diagram illustrates the chemical transformation from reactants to the final product.
Caption: Overall chemical reaction scheme.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several self-validating checks:
-
Completion of Reaction: The formation of a significant precipitate upon basification is a primary indicator of successful product formation, as the starting materials are soluble in the acidic aqueous medium.
-
Purity Assessment: The described work-up, involving simple basification and filtration, typically yields a product of high purity, often negating the need for chromatographic purification.[9] Purity can be readily confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
-
Reproducibility: This microwave-mediated method is highly reproducible and scalable from milligram to gram quantities with consistent yields.[9] The precise control over temperature and time afforded by modern microwave reactors ensures high fidelity between runs.[3]
Conclusion
This application note provides an authoritative and field-proven protocol for the microwave-assisted synthesis of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine. By harnessing the efficiency of microwave heating, this method offers a superior alternative to conventional synthetic routes, characterized by a dramatic reduction in reaction time, high yields, operational simplicity, and alignment with the principles of green chemistry. This protocol is ideally suited for researchers and scientists in drug development and organic synthesis who require rapid and reliable access to novel pyrazole derivatives.
References
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.International Journal of Research in Pharmacy and Allied Science.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.Springer.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]
-
Temperature and time variations for the synthesis of 5-aminopyrazole 2a. ResearchGate. [Link]
-
MICROWAVE ASSISTED SYNTHESIS OF N- [4-(5-ARYL-1H/ PHENYL-PYRAZOL -3-YL). RASĀYAN Journal of Chemistry. [Link]
-
Synthesis of pyrazoles from α,β-ethylenic ketone. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Thorpe-Ziegler reaction. Buchler GmbH. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. [Link]
-
synthesis of pyrazoles. YouTube. [Link]
-
Thorpe reaction. Wikipedia. [Link]
-
Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]
-
CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. University of Trieste. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]
-
Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. RTI International. [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Current status of pyrazole and its biological activities. PMC. [Link]gov/pmc/articles/PMC3891067/)
Sources
- 1. youtube.com [youtube.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3238242A - Process for the preparation of phenyl (meta-and para-tolyl)-propionitriles - Google Patents [patents.google.com]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. prepchem.com [prepchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimizing 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine Synthesis
Current Status: Online Ticket ID: PYR-5AM-OPT Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Triage
You are likely encountering low yields (<40%), regioselectivity issues (mixtures of 3-amino and 5-amino isomers), or purification difficulties (sticky brown tars) during the synthesis of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine .
This scaffold is a critical intermediate for p38 MAP kinase inhibitors (analogous to RO3201195). High purity is essential for biological assay reproducibility.
Select your current synthetic route to jump to the relevant troubleshooting guide:
| Route | Precursors Used | Common Issues | Status |
| Route A (Legacy) | 3-oxo-2-(p-tolyl)propanenitrile + 4-Fluorophenylhydrazine | Regioisomers, variable yield, oiling out. | [Go to Section 3] |
| Route B (Recommended) | 2-(p-tolyl)acetonitrile + DMF-DMA | Hydrolysis of intermediate, stoichiometry errors. | [Go to Section 2] |
The "Gold Standard" Protocol: Enaminonitrile Route
Recommendation: If you are currently using Route A (
The Logic (Why this works)
The reaction of 2-(p-tolyl)acetonitrile with
Optimized Workflow
Step 1: Formation of Enaminonitrile
-
Reagents: 2-(p-tolyl)acetonitrile (1.0 eq), DMF-DMA (1.2 eq).
-
Solvent: Neat (no solvent) or Toluene (if scale >10g).
-
Conditions: Heat to 80–90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC. The starting nitrile spot should disappear.
-
Workup: Evaporate excess DMF-DMA under reduced pressure. The residue (2-(p-tolyl)-3-(dimethylamino)acrylonitrile) is usually a solid/semi-solid and can be used directly.
Step 2: Cyclization
-
Reagents: Crude Enaminonitrile (1.0 eq), 4-Fluorophenylhydrazine hydrochloride (1.1 eq).
-
Solvent: Ethanol (anhydrous preferred).
-
Base: Triethylamine (1.1 eq) is mandatory to neutralize the HCl salt of the hydrazine.
-
Conditions: Reflux (78°C) for 3–5 hours.
-
Isolation: Cool to room temperature. The product often precipitates. If not, reduce volume by 50% and cool to 0°C.
Troubleshooting Route B
-
Issue: Low conversion in Step 1.
-
Fix: DMF-DMA hydrolyzes rapidly in moist air. Use a fresh bottle or add 10% excess.
-
-
Issue: Product is an oil.
-
Fix: The intermediate enaminonitrile might be wet with DMF. Co-evaporate with toluene twice before adding hydrazine.
-
Troubleshooting Route A: -Ketonitrile Condensation
Context: You are restricted to using 3-oxo-2-(p-tolyl)propanenitrile.
Critical Failure Points & Solutions
Q1: I see two spots on TLC very close together. What are they?
-
Diagnosis: Regioisomers. You likely have a mixture of the desired 5-amino pyrazole and the undesired 3-amino isomer.
-
Root Cause: Kinetic vs. Thermodynamic control. In acidic media, the hydrazine may attack the nitrile first (rare but possible) or the ketone.
-
Solution:
-
Switch Solvent: Change from Ethanol to Acetic Acid . Refluxing in AcOH often favors the thermodynamic product (5-amino).
-
Temperature: Ensure a vigorous reflux. Lower temperatures favor the kinetic mixture.
-
Q2: The reaction turns into a black tar.
-
Diagnosis: Oxidation of the hydrazine or polymerization of the nitrile.
-
Root Cause: 4-Fluorophenylhydrazine is sensitive to air/light. The
-ketonitrile is unstable over time (self-condensation). -
Solution:
-
Purify Hydrazine: If the hydrazine salt is brown, recrystallize it from EtOH/Et2O before use.
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
-
Scavenge Water: Add 3Å molecular sieves to the reaction flask to remove water produced during condensation, preventing hydrolysis of the nitrile.
-
Visualizing the Pathways
The following diagram illustrates why the Enaminonitrile route (Route B) provides superior regioselectivity compared to the classical method.
Purification & Analysis FAQ
Q: My product is a solid but it's yellow/brown. The literature says it should be off-white.
-
A: The color comes from trace oxidation of the hydrazine or residual iodine/sulfur impurities if thio-reagents were used previously.
-
Protocol: Dissolve crude in hot Ethanol. Add Activated Charcoal (5% w/w) . Reflux for 10 mins. Filter hot through Celite. Cool slowly to crystallize.
-
Q: How do I confirm I have the 5-amino and not the 3-amino isomer?
-
A: NOESY NMR is the definitive method.
-
5-Amino: You will see a NOE correlation between the Pyrazole-H3 proton and the Phenyl ring protons (p-tolyl group). You will also see NOE between the NH2 protons and the N-Aryl protons (4-F-phenyl).
-
3-Amino: The NH2 is far from the N-Aryl ring; the NOE pattern will be distinctively different.
-
Q: Yield Calculation parameters?
-
MW: 267.30 g/mol [1]
-
Formula:
-
Expected Yield (Route A): 40–55%
-
Expected Yield (Route B): 75–90%
References
-
Mechanism of Enaminonitrile Cyclization
-
Fichez, J., Busca, P., & Prestat, G. (2011). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Beilstein Journal of Organic Chemistry.
-
-
p38 MAP Kinase Inhibitor Synthesis (Analogous Scaffolds)
-
Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195). Journal of Medicinal Chemistry, 49(5), 1562-1575.[2]
-
-
DMF-DMA Reagent Utility
-
Abu-Shanab, F. A., et al. (2020). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis. ResearchGate.
-
-
General Pyrazole Troubleshooting
-
BenchChem Technical Support.[3] Purification of Amino-Pyrazoles.
-
Sources
- 1. 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Solid State: A Comparative Guide to the Crystallography of Phenyl-Substituted Pyrazoles
A Senior Application Scientist's Perspective on the Structural Analysis of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine and its Analogs
For researchers and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, underpins structure-activity relationship (SAR) studies and rational drug design. The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on the crystallographic analysis of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, a compound of interest in contemporary research.
While a definitive crystal structure for 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) at the time of this publication, a comprehensive understanding of its likely solid-state conformation and packing can be extrapolated from the analysis of structurally related compounds. This guide will, therefore, present a comparative analysis of relevant pyrazole derivatives, followed by a detailed, field-proven protocol for determining the crystal structure of a novel compound such as the topic of our discussion.
Comparative Crystallographic Analysis of Substituted Pyrazoles
To anticipate the structural characteristics of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, we can examine the crystallographic data of analogous structures. The interplay of substituents on the pyrazole ring dictates intermolecular interactions and, consequently, the crystal packing. Key parameters such as unit cell dimensions, space group, and hydrogen bonding motifs are invaluable for this comparative approach.
Below is a table summarizing the crystallographic data for a selection of relevant substituted pyrazoles.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Key Features & Interactions |
| 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | C₂₀H₁₅FN₄ | Monoclinic | P2₁/c | 12.2408 | 10.4427 | 12.9099 | 90 | 101.951 | 90 | Intermolecular N-H···N and N-H···F hydrogen bonds stabilize the crystal packing. |
| 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one | C₁₆H₁₃FN₂OS | Monoclinic | P2₁/n | 17.2628 | 7.2834 | 11.4877 | 90 | 91.138 | 90 | Undergoes enol-to-keto tautomerism during crystallization. Intermolecular C-H···F and N-H···O hydrogen bonds, along with π-π stacking, are observed.[1] |
| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | C₂₀H₁₄FN₅O₂ | Triclinic | P-1 | 8.5088 | 9.8797 | 10.4264 | 79.906 | 78.764 | 86.245 | Crystal packing is characterized by intermolecular N-H···N and N-H···O hydrogen bonds.[2] |
| 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | C₁₇H₁₄ClFN₂O | Triclinic | P-1 | 8.2387 | 9.764 | 10.644 | 72.023 | 72.770 | 78.581 | The dihedral angles between the pyrazoline ring and the phenyl rings at positions 3 and 5 are 84.9° and 10.2°, respectively.[3] |
Based on this comparative data, we can hypothesize that 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine will likely crystallize in a centrosymmetric space group, such as P2₁/c or P-1. The presence of the amine group provides a hydrogen bond donor, which is expected to form intermolecular hydrogen bonds with the fluorine atom of a neighboring molecule or the nitrogen atoms of the pyrazole ring. The planar phenyl and tolyl rings will likely engage in π-π stacking interactions, further stabilizing the crystal lattice. The dihedral angles between the pyrazole core and the appended aromatic rings will be influenced by steric hindrance and the optimization of intermolecular forces.
A Practical Guide to Single-Crystal X-ray Diffraction: From Powder to Structure
The following section provides a detailed, step-by-step methodology for determining the crystal structure of a novel small molecule like 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine. This protocol is designed to be a self-validating system, with checkpoints to ensure data quality at each stage.
Part 1: Crystallization – The Art and Science of Growing Quality Single Crystals
The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step. For small organic molecules, several techniques can be employed.[4][5]
Recommended Crystallization Methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, eventually, crystallization.
-
Protocol:
-
Dissolve the compound in a minimal amount of a volatile solvent (e.g., acetone, ethyl acetate, or a mixture) in a small vial.
-
Cover the vial with parafilm and pierce a few small holes with a needle to allow for slow evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
-
Vapor Diffusion: This technique involves the diffusion of a precipitant vapor into a solution of the compound, which reduces the solubility of the compound and induces crystallization.
-
Protocol:
-
Dissolve the compound in a small amount of a solvent in which it is readily soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a solvent in which the compound is poorly soluble (the precipitant).
-
The precipitant vapor will slowly diffuse into the solution of the compound, causing it to crystallize.
-
-
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystallization.
-
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.
-
-
Causality Behind Experimental Choices: The key to all these methods is to allow the crystals to form slowly. Rapid crystallization often leads to the formation of small, poorly ordered, or polycrystalline material unsuitable for single-crystal X-ray diffraction.[6]
Caption: Workflow for the crystallization of small organic molecules.
Part 2: Data Collection – Probing the Crystal with X-rays
Once suitable crystals are obtained, the next step is to collect the diffraction data using a single-crystal X-ray diffractometer.[7]
Step-by-Step Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a suitable adhesive.[8]
-
Data Collection Strategy: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A preliminary screening is performed to determine the unit cell parameters and crystal system. Based on this, a data collection strategy is devised to collect a complete and redundant dataset.
-
Data Acquisition: The diffractometer, equipped with an X-ray source (commonly Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations while irradiating it with X-rays.[9] The diffracted X-rays are recorded by the detector as a series of diffraction spots.
Causality Behind Experimental Choices: Cooling the crystal is crucial as it reduces atomic motion, leading to sharper diffraction spots and higher resolution data. A complete and redundant dataset is essential for accurate structure determination and refinement.
Part 3: Structure Solution and Refinement – From Diffraction Pattern to Molecular Structure
The collected diffraction data is then processed to determine the crystal structure. This is a computationally intensive process that relies on specialized software.
Workflow:
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption and crystal decay.
-
Structure Solution: The integrated data is used to solve the phase problem and obtain an initial model of the crystal structure. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors. The program SHELXL is a widely used and powerful tool for this purpose.[10][11][12]
-
Structure Validation and Visualization: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Programs such as PLATON can be used for this purpose, as well as for generating molecular graphics.[13][14][15][16][17]
Caption: From diffraction data to a final crystal structure.
Conclusion
While the specific crystal structure of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine remains to be determined, a comparative analysis of its structural analogs provides valuable insights into its likely solid-state conformation and intermolecular interactions. The detailed experimental protocol provided in this guide offers a robust framework for researchers to pursue the crystallographic characterization of this and other novel compounds. The successful elucidation of the crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships within this important class of molecules, thereby facilitating the development of new and improved therapeutic agents.
References
-
SHELXL - CCP4 wiki. (2024, May 17). Retrieved from [Link]
-
PLATON. (n.d.). Utrecht University. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]
-
Spek, A. L. (2015). PLATON INTRO. MIT. Retrieved from [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2056-2077. Retrieved from [Link]
-
PLATON for Windows. (n.d.). School of Chemistry, University of Glasgow. Retrieved from [Link]
-
Crystallization of small molecules. (n.d.). Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1633-1638. Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Retrieved from [Link]
-
Rayhan, A. (2024, May 19). SHELXL: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
PLATON for Windows. (2025, December 19). University of Glasgow. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]
-
PLATON for MS-Windows. (2007, May 2). Retrieved from [Link]
-
Sheldrick, G. M. (1997). The SHELX-97 Manual. Retrieved from [Link]
-
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Single-Crystal X-Ray Diffraction (SC-XRD). (2025, September 17). Universität Ulm. Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]
-
4-(4-fluorophenyl)-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]
-
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]
-
4-Phenyl-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]
-
Shahani, T., Fun, H. K., Ragavan, R. V., Vijayakumar, V., & Venkatesh, M. (2011). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o2815. Retrieved from [Link]
-
3-(4-fluorophenyl)-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved from [Link]
-
Liu, E., Li, Z. Y., Jian, F. F., & Liang, T. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 925-927. Retrieved from [Link]
-
Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023, March 10). Pharmaceutical Journal of Ukraine. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | C20H14FN5O2 | CID 56950884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 10. SHELXL - CCP4 wiki [wiki.uni-konstanz.de]
- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Platon | PPTX [slideshare.net]
- 14. PLATON INTRO [web.mit.edu]
- 15. PLATON [crystal.chem.uu.nl]
- 16. PLATON [chem.gla.ac.uk]
- 17. cristal.org [cristal.org]
A Senior Application Scientist's Guide to the Accurate Melting Point Determination of Novel Pyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial first indicator of a substance's purity and identity.[1][2][3] For a newly synthesized compound, such as the pyrazole derivative 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine , an accurate melting point determination is not merely a routine measurement; it is a foundational piece of data that validates synthetic success and informs downstream applications. Pyrazole derivatives, in particular, are of significant interest in medicinal chemistry due to their wide range of biological activities.[4][5][6]
This guide provides an in-depth comparison of common laboratory methods for melting point determination. Moving beyond a simple listing of steps, we will explore the causality behind experimental choices and establish the framework for a self-validating analytical process. We will use our target compound, a novel pyrazole, as a case study to illustrate these principles, comparing its analysis against a certified reference standard to benchmark the performance of each technique.
Theoretical Bedrock: Why Melting Point Matters
The melting point is the temperature at which a substance transitions from a solid to a liquid state, where both phases exist in equilibrium.[1][7][8] From a thermodynamic perspective, this is the point where the change in Gibbs free energy (ΔG) for the solid-to-liquid transition is zero.[1] For a pure, crystalline compound, this transition occurs over a very narrow temperature range, typically less than 1-2 °C.[2][9]
The presence of even small amounts of soluble impurities disrupts the crystal lattice, weakening the intermolecular forces that hold the solid together.[10] This disruption leads to two observable phenomena:
-
Melting Point Depression: The temperature at which melting begins is lowered.[11]
-
Melting Range Broadening: The temperature range over which the entire sample melts becomes wider.[2][9][12]
This behavior is explained by the thermodynamics of solutions and is often visualized with a binary phase diagram, which shows the relationship between composition and melting temperature.[11] The lowest possible melting point for a mixture of two components is known as the eutectic point .[10][11][13][14] Therefore, a sharp melting range is a strong indicator of high purity.
Comparative Methodologies for Melting Point Determination
To ensure the accuracy and reliability of our data, we will compare three distinct methods for determining the melting point of our target compound. Each method will first be calibrated or validated using a certified reference standard. For this guide, we will use Benzoin (Certified Melting Point: 135-137 °C) as our standard.
Method A: Digital Capillary Apparatus (e.g., Mel-Temp)
This is the most common technique in modern organic chemistry labs, offering a good balance of speed, precision, and safety by eliminating the need for oil baths.[2][15][16]
Principle of Operation: A small, packed sample in a glass capillary tube is heated within a metal block.[2] The temperature of the block is controlled electronically and measured by a digital thermometer. The sample is observed through a magnifying lens as it melts.[15][17]
-
Instrument Calibration:
-
Verify the instrument's calibration using a certified standard like Benzoin.[18]
-
Prepare a capillary sample of the standard with a packed height of 2-3 mm.[15][17]
-
Set the apparatus to a rapid heating rate (e.g., 10 °C/min) to approach the known melting point.[15]
-
About 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.[15][17][18] This slow rate is critical to ensure thermal equilibrium between the heating block, thermometer, and the sample.[17]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting range is T1-T2.
-
The observed range for the standard should be within the certified limits. If not, a calibration correction curve should be generated.
-
-
Sample Preparation (Target Compound):
-
Ensure the sample of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine is completely dry and homogenous. Grind it into a fine powder on a watch glass.[15][18]
-
Press the open end of a capillary tube into the powder.[17]
-
Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. A sample height of 2-3 mm is ideal; too much sample can cause an artificially broad melting range.[15]
-
-
Analysis of Target Compound:
-
Rapid Preliminary Run: If the melting point is unknown, perform a quick determination by heating at a rate of 10-15 °C/min to find an approximate range.[12][17]
-
Accurate Determination: Using a fresh sample, heat rapidly to ~20 °C below the approximate melting point found.[15][18]
-
Decrease the heating rate to a slow 1-2 °C/min and observe carefully.
-
Record the melting range (T1-T2) as described for the standard. Perform the measurement in triplicate for statistical validity.
-
Method B: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides highly accurate and objective melting point data. It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[19][20][21][22]
Principle of Operation: The sample and an empty reference pan are placed in a furnace and heated at a constant rate. When the sample melts (an endothermic process), it requires more energy to maintain its temperature increase at the same rate as the reference.[19] This difference in heat flow is detected and plotted against temperature, resulting in a peak.
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as Indium, according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the target compound into a Tzero aluminum pan.[23]
-
Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.
-
Prepare an identical empty, sealed pan to be used as the reference.
-
-
Analysis Program:
-
Place the sample and reference pans into the DSC cell.
-
Set the thermal program: Typically, heat the sample at a controlled rate of 10 °C/min under an inert nitrogen atmosphere.
-
The temperature range should bracket the expected melting point determined from the preliminary capillary method run.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak.
-
The onset temperature of the peak is typically reported as the melting point for pure substances. The peak temperature is also a key characteristic.
-
Method C: Thiele Tube (Legacy Method)
The Thiele tube is a classical and cost-effective apparatus for melting point determination, though it requires more user skill and is generally less precise than modern digital methods.[12][24]
Principle of Operation: The unique shape of the Thiele tube is designed to create convection currents in a heating oil (e.g., mineral or silicone oil) when the side arm is heated.[25] This ensures a uniform temperature distribution throughout the oil bath.[25] The capillary sample is attached to a thermometer and immersed in the oil.
-
Apparatus Setup:
-
Fill the Thiele tube with a suitable high-boiling oil so the oil level is above the top of the side-arm loop.[24]
-
Attach a prepared capillary tube (2-3 mm sample height) to a thermometer using a small rubber band or wire. Position the capillary so the sample is level with the thermometer bulb.[24][25]
-
Crucially, ensure the rubber band is positioned well above the oil level to prevent it from dissolving in the hot oil. [25]
-
Insert the thermometer/capillary assembly into the Thiele tube.
-
-
Heating and Observation:
-
Gently heat the side arm of the tube with a microburner or hot air gun.[24][25] The convection currents will circulate the hot oil.[25]
-
Control the heating rate carefully. As with the digital apparatus, the rate should be slow (1-2 °C/min) near the actual melting point to ensure accuracy.[25]
-
Observe the sample and record the temperatures T1 (first liquid) and T2 (all liquid).
-
Experimental Data & Comparative Analysis
The following table presents hypothetical but realistic data that could be obtained from the analysis of our target compound and the reference standard using the three described methods.
| Method | Analyte | Observed Melting Range / Onset (°C) | Precision | Key Observations & Insights |
| Digital Capillary | Benzoin (Standard) | 135.5 - 137.0 °C | ± 0.5 °C | Observed range is sharp and within the certified 135-137 °C, validating the instrument's calibration. |
| Target Pyrazole | 158.0 - 160.0 °C | ± 0.5 °C | A narrow 2 °C range suggests the sample is of high purity.[9] Measurement is repeatable. | |
| DSC | Benzoin (Standard) | Onset: 135.8 °C | ± 0.2 °C | Provides a highly precise onset temperature. The endothermic peak is sharp, confirming the purity of the standard. |
| Target Pyrazole | Onset: 158.4 °C | ± 0.2 °C | The most precise method. Provides a thermodynamic onset value ideal for formal characterization. The peak shape can give clues about crystalline form. | |
| Thiele Tube | Benzoin (Standard) | 134 - 137 °C | ± 1.5 °C | Wider range reflects lower precision and greater dependence on user technique (e.g., controlling the heating rate with a burner).[25] |
| Target Pyrazole | 157 - 161 °C | ± 2.0 °C | Provides a good estimate but lacks the precision for definitive purity assessment. Useful for preliminary or resource-limited settings. |
Discussion and Authoritative Interpretation
The comparative data clearly illustrates the strengths and weaknesses of each method.
-
Precision and Accuracy: Differential Scanning Calorimetry (DSC) offers the highest precision and is considered the gold standard for thermal analysis.[20] Its data is objective and less prone to operator bias. The digital capillary apparatus provides excellent, reliable data suitable for most research and quality control applications.[9] The Thiele tube, while fundamentally sound, is the least precise and its accuracy is highly dependent on meticulous technique.[12]
-
Purity Assessment: For our novel compound, 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, both the digital capillary and DSC methods yielded a narrow melting range/sharp peak, strongly indicating a pure sample. An impure sample would have exhibited a significantly broader and lower melting range.[12]
-
Orthogonal Validation: Employing both a visual method (capillary apparatus) and a thermodynamic method (DSC) provides powerful orthogonal validation. When two fundamentally different techniques yield consistent results (e.g., a visual melt at 158.0-160.0 °C and a DSC onset at 158.4 °C), it builds significant confidence in the data. This practice is a cornerstone of robust scientific and pharmaceutical analysis.
The accurate determination of a melting point is a critical step in the characterization of a new chemical entity like 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine. Based on our comparative analysis, we can confidently report the melting point as 158-160 °C (by digital capillary) with a thermodynamic onset of 158.4 °C (by DSC).
For routine purity checks and synthetic verification, a properly calibrated digital capillary apparatus offers the best combination of speed, ease of use, and reliability. For formal characterization, publication, or regulatory filings where the highest degree of accuracy and thermodynamic data are required, Differential Scanning Calorimetry is the superior method. The Thiele tube remains a viable option for educational purposes or when modern instrumentation is unavailable, but its limitations in precision must be acknowledged.
References
-
Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
-
University of Colorado, Boulder. Mel-Temp Melting Point Apparatus. [Link]
-
AIP Publishing. A comparison of methods for melting point calculation using molecular dynamics simulations. [Link]
-
MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
-
Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]
-
A.KRÜSS Optronic. Calibration standards melting point meters. [Link]
-
Timstar. Melting Point: Using the Thiele Tube. [Link]
-
University of Houston. Melting Point Apparatus Guidelines. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]
-
Unknown Source. Melting Point Determination. [Link]
-
Wikipedia. Melting point. [Link]
-
IUPAC. IUPAC Compendium of Chemical Terminology: melting temperature. [Link]
-
Mettler Toledo. Melting Point Reference Standards. [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. [Link]
-
University of Alberta. Melting Point Determination. [Link]
-
SSERC. Melting point determination. [Link]
-
Unknown Source. Melting Points. [Link]
-
University of Calgary. Melting point determination. [Link]
-
McGraw Hill's AccessScience. Melting point. [Link]
-
STM Journals. Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. [Link]
-
ACS Publications. Comparison of Two Methods for Estimation of Melting Points of Organic Compounds. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Chemistry LibreTexts. 6.1C: Melting Point Theory. [Link]
-
Study.com. Melting Point | Definition, Determination & Examples. [Link]
-
Quora. What is 'melting point' and 'boiling point'? When does that point increase?. [Link]
-
Wikipedia. Melting-point depression. [Link]
-
Wikipedia. Differential scanning calorimetry. [Link]
-
Stanford Research Systems. Melting Point Certified Reference Standards. [Link]
-
California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. [Link]
-
YouTube. Melting Point Depression Explained. [Link]
-
Torontech. DSC Analysis Guide: Thermal Testing Insights. [Link]
-
Proprep. Define the eutectic point in the context of phase diagrams. [Link]
-
Unknown Source. Definition of Eutectic point. [Link]
-
Purdue University. Standard Operating Procedure Differential Scanning Calorimeter (DSC). [Link]
-
Setaram. An overview of Differential Scanning Calorimetry - DSC. [Link]
-
Semantic Scholar. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
-
PubChem. 4-Phenyl-1H-pyrazol-5-amine. [Link]
-
PubChem. 1-methyl-4-phenyl-1H-pyrazol-5-amine. [Link]
-
CAS Common Chemistry. 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. [Link]
Sources
- 1. Melting point - Wikipedia [en.wikipedia.org]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. accessscience.com [accessscience.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Melting Point | Definition, Determination & Examples - Lesson | Study.com [study.com]
- 8. quora.com [quora.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. proprep.com [proprep.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. nsmn1.uh.edu [nsmn1.uh.edu]
- 16. westlab.com [westlab.com]
- 17. Mel-Temp Melting Point Apparatus [orgchemboulder.com]
- 18. csub.edu [csub.edu]
- 19. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 20. torontech.com [torontech.com]
- 21. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]
- 22. hitachi-hightech.com [hitachi-hightech.com]
- 23. engineering.purdue.edu [engineering.purdue.edu]
- 24. timstar.co.uk [timstar.co.uk]
- 25. uomus.edu.iq [uomus.edu.iq]
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine proper disposal procedures
A-Z Disposal Protocol: 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the protection of personnel, adherence to regulatory standards, and minimization of environmental impact. The chemical's structure, featuring a fluorinated aromatic ring, necessitates specialized handling and disposal considerations due to its likely persistence and hazardous nature.
Hazard Identification and Risk Assessment
Before handling any waste, it is imperative to understand the specific hazards associated with 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine. This compound is classified as a hazardous substance and poses both toxicological and environmental risks.
Key Hazard Information Summary
| Hazard Category | Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | Category 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed[1] |
| Environmental | Water Hazard Class 3 (WGK 3) | N/A | N/A | Highly hazardous to water |
| Physical State | Solid | N/A | N/A | Combustible Solid (Storage Class 11) |
Causality Behind the Hazards:
-
Toxicological Risk: The "Harmful if swallowed" classification indicates that ingestion of even small quantities can cause significant toxic effects[2]. All handling and disposal operations must be designed to prevent accidental ingestion, inhalation of dust, or skin contact.
-
Environmental Risk: The German Water Hazard Class (WGK) 3 designation signifies that this substance is highly hazardous to aquatic environments. Improper disposal, such as drain disposal, could lead to severe and persistent contamination of water systems. This is compounded by the presence of a carbon-fluorine bond, which is exceptionally stable and makes the molecule resistant to natural degradation, categorizing it as a persistent organic pollutant (POP)[3][4][5].
Core Principles of Compliant Disposal
All waste generated is subject to federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from "cradle-to-grave"[6][7][8].
-
MANDATORY CLASSIFICATION: All waste streams containing 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine, including pure solid, contaminated labware (e.g., weigh boats, gloves, pipette tips), and solutions, must be classified and handled as hazardous waste .
-
PROHIBITED DISPOSAL ROUTES: Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sewer drain[9][10].
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety and compliance from the point of generation to final pickup.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling waste, ensure you are wearing the following:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety glasses with side shields or chemical splash goggles.
-
A fully buttoned laboratory coat[2].
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.
-
Collect waste 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine in a dedicated hazardous waste container.
-
Do not mix with incompatible waste streams, particularly strong oxidizing agents or strong acids[2].
Step 3: Containerization and Labeling All hazardous waste must be accumulated in appropriate containers.
-
Container Selection: Use a solid, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or residues on the exterior.
-
Labeling: As soon as the first particle of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full, unabbreviated chemical name: "1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine "
-
A clear indication of the associated hazards (e.g., "Toxic," "Harmful if Swallowed")[2].
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA) Store the labeled waste container at or near the point of generation and under the control of laboratory personnel.
-
The container must remain closed at all times except when actively adding waste.
-
Adhere to your institution's specific limits on the volume of waste and accumulation time allowed in an SAA[11].
Step 5: Arrange for Professional Disposal The final disposal must be conducted by a licensed hazardous waste management company.
-
Follow your institution's internal procedures for waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) office.
-
Complete a chemical waste pickup request form, accurately detailing the contents of the container.
Recommended Final Disposal Technology: High-Temperature Incineration
For fluorinated organic compounds, the most effective and environmentally sound disposal method is high-temperature incineration .
-
Mechanism of Destruction: The high stability of the carbon-fluorine (C-F) bond requires extreme temperatures (typically >1,000°C) and sufficient residence time (≥2 seconds) to achieve complete mineralization[3][12][13][14]. This process breaks the C-F bond and other molecular bonds, converting the compound into simpler, less harmful substances like carbon dioxide, water, and hydrogen fluoride (HF), which is then neutralized in a scrubber system[12][14].
-
Why Other Methods are Less Suitable:
-
Landfilling: While an option for some hazardous wastes, landfilling only contains the chemical; it does not destroy it. For a persistent organic pollutant, this poses a long-term risk of environmental release.
-
Chemical Neutralization: There are no standard, validated laboratory-scale neutralization procedures for this specific compound that are guaranteed to be safe and effective.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for proper disposal.
Caption: Workflow for the safe disposal of 1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine.
Emergency Spill Procedures
In the event of an accidental spill of the solid material, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate Area: Secure the area to prevent further spread or exposure.
-
Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a lab coat, and if the powder is airborne, respiratory protection.
-
Contain & Clean:
-
Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).
-
Avoid raising dust. If necessary, lightly moisten the absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or scoop the material into your designated hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
References
-
On the Incinerability of Highly Fluorinated Organic Compounds. (2007). Taylor & Francis Online. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Laboratory Hazardous Waste: What You and Your Staff Need to Know. (2019). TriHaz Solutions. [Link]
-
Hazardous Waste Management in the Laboratory. (2022). Lab Manager. [Link]
-
40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities. (n.d.). Electronic Code of Federal Regulations (eCFR). [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2024). U.S. Environmental Protection Agency. [Link]
-
Lab Waste Management and RCRA Updates for Colleges and Universities. (2020). NY.Gov. [Link]
-
Persistent Organic Pollutants (POPs). (n.d.). Environmental Protection Agency, Ireland. [Link]
-
1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. (n.d.). Gavin.es. [Link]
-
High-temperature incineration still key to destroying PFAS, UK study finds. (2024). Envirotec. [Link]
-
Bis(3-methyl-1-phenyl-5-pyrazolone) Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. [Link]
-
High Temperature Incineration. (n.d.). Grundon Waste Management. [Link]
-
No Significant PFAS Emissions Caused by Waste Incineration. (2024). Karlsruhe Institute of Technology (KIT). [Link]
-
Persistent Organic Pollutants (POPs) List Details. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Disposal Guidance. (n.d.). U.S. Environmental Protection Agency. [Link]
-
4-(Aminomethyl)-1-(4-fluorophenyl)-1H-pyrazol-5-amine Environmental Fate/Transport. (n.d.). U.S. Environmental Protection Agency CompTox Dashboard. [Link]
-
Waste, Chemical, and Cleanup Enforcement. (2024). U.S. Environmental Protection Agency. [Link]
-
Superfund. (n.d.). Wikipedia. [Link]
-
4-Phenylurazole, 98+% Material Safety Data Sheet. (n.d.). Cole-Parmer. [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. tandfonline.com [tandfonline.com]
- 4. POPS | Environmental Protection Agency [epa.ie]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 7. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 8. epa.gov [epa.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. eCFR :: 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities [ecfr.gov]
- 12. epa.gov [epa.gov]
- 13. envirotecmagazine.com [envirotecmagazine.com]
- 14. High Temperature Incineration - Grundon [grundon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
